molecular formula C18H22N2O3S B5677227 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide

Cat. No. B5677227
M. Wt: 346.4 g/mol
InChI Key: IRQGPOMAISGZOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves solvent-free reactions, etherification, oximation, Beckmann rearrangement, and cyclization processes. For instance, Shah et al. (2016) synthesized novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide, confirming the chemical structures through 1H-NMR, FT-IR, and Mass spectral/LCMS analysis, and evaluated their antimicrobial, antifungal, and antimalarial activities (Shah, Patel, Rajani, & Karia, 2016). Chen et al. (2012) prepared 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide through a series of reactions, with structures identified by 1H NMR and MS techniques and elemental analysis (Chen, Ye, & Hu, 2012).

Molecular Structure Analysis

The molecular structure of these compounds was elucidated through spectroscopic methods and, in some cases, X-ray crystallography. For example, Manolov et al. (2023) characterized the molecular structure of a related compound via 1H, 13C NMR, UV, and mass spectral data (Manolov, Ivanov, Bojilov, & Nedialkov, 2023).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, such as the reaction between 7-amino-4-methyl-2H-chromen-2-one and flurbiprofen, leading to bio-functional hybrid compounds characterized by spectral data (Manolov, Ivanov, Bojilov, & Nedialkov, 2023).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and solvate formation, have been studied. Zhao and Zhou (2009) reported on a molecule comprising a carboxamide group bonded to a furan ring and a distorted envelope-shaped 4-oxothiazolidin-3-yl group connected to a substituted 6-methyl-4-oxo-4H-chromen-3-yl group, highlighting extensive intermolecular hydrogen-bonding interactions (Zhao & Zhou, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activity, were evaluated through various assays. The study by Shah et al. (2016) on antimicrobial, antifungal, and antimalarial activities exemplifies the exploration of chemical properties and potential applications of these compounds (Shah, Patel, Rajani, & Karia, 2016).

properties

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-17(24-11-20-12)5-6-18(21)19-9-13-7-14-3-4-15(22-2)8-16(14)23-10-13/h3-4,8,11,13H,5-7,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQGPOMAISGZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)NCC2CC3=C(C=C(C=C3)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide

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